6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one
Description
6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is a synthetic chromenone derivative characterized by a chloro substituent at position 6 of the chromen-2-one core and a 7-methoxy-1-benzofuran-2-yl group at position 2. Chromenones (benzopyran-2-ones) are oxygen-containing heterocycles with demonstrated pharmacological relevance, including anticancer, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
6-chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO4/c1-21-15-4-2-3-10-7-16(23-18(10)15)13-9-17(20)22-14-6-5-11(19)8-12(13)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMCDVODLNYBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-1-benzofuran-2-carboxylic acid and 6-chloro-4-hydroxycoumarin.
Esterification: The carboxylic acid group of 7-methoxy-1-benzofuran-2-carboxylic acid is esterified using an alcohol, typically methanol, in the presence of an acid catalyst like sulfuric acid.
Cyclization: The esterified product undergoes cyclization with 6-chloro-4-hydroxycoumarin in the presence of a base such as potassium carbonate, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one serves as a valuable building block for synthesizing more complex organic molecules. It is also used as a reference standard in analytical chemistry due to its well-defined structure.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : It has shown efficacy against various pathogens.
- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
Medicine
The compound is being explored for therapeutic applications in treating conditions such as:
- Cancer
- Infections
- Inflammatory disorders
Industry
Due to its unique structural features, it may be utilized in developing new materials, polymers, and dyes .
Case Studies
Several studies have documented the biological activity of this compound:
-
Antimicrobial Activity :
- A study reported an IC50 value of 7.05 μM against Mycobacterium tuberculosis, indicating significant antibacterial properties.
-
Cytotoxicity Assays :
- In vitro assays demonstrated selective cytotoxicity towards cancer cell lines with an IC50 value of 10.5 μM, sparing normal cells.
- Enzyme Inhibition Profiles :
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of 6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent groups on the chromenone core and the nature of the aromatic system attached at position 3. Key examples include:
Table 1: Structural and Functional Comparison of Chromenone Derivatives
Key Structural and Functional Differences
Aromatic System at Position 4: The target compound features a 7-methoxybenzofuran group, which introduces a fused furan ring with methoxy substitution. This contrasts with simpler aryl groups (e.g., 4-chlorophenyl in or phenyl in ).
Methoxy Groups: The 7-methoxy group on the benzofuran ring may modulate electron density and hydrogen-bonding capacity, influencing interactions with enzymes like kinases or cytochrome P450 .
Functional Group Variations :
Physicochemical and Pharmacokinetic Properties
- Solubility : Chloro and methoxy substituents generally reduce aqueous solubility due to increased hydrophobicity. However, the benzofuran system’s planar structure may improve crystallinity, as seen in analogous compounds with defined crystal packing (e.g., ).
Biological Activity
6-Chloro-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 348.76 g/mol. The compound features a unique structure that includes both chloro and methoxy substituents, contributing to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.76 g/mol |
| CAS Number | 900298-13-7 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Utilize 7-methoxy-1-benzofuran-2-carboxylic acid and 6-chloro-4-hydroxycoumarin.
- Esterification : The carboxylic acid is esterified using methanol in the presence of sulfuric acid.
- Cyclization : The esterified product undergoes cyclization with 6-chloro-4-hydroxycoumarin in the presence of potassium carbonate.
This multi-step process leads to the formation of the desired compound, which can be further modified through various chemical reactions such as oxidation and reduction.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) cells. The compound's mechanism involves:
- Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell growth.
- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells.
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of pathogens, including multidrug-resistant strains. In particular, it has been evaluated for its effectiveness against Staphylococcus aureus and other Gram-positive bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It may interact with cellular receptors, altering signaling cascades related to cell survival and proliferation.
- Gene Expression Alteration : By affecting transcription factors, it can influence gene expression linked to apoptosis and immune responses.
Study on Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various derivatives of chromenone compounds, including this compound. The results indicated that this compound significantly reduced the viability of A549 cells compared to control groups, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Efficacy Research
Another study focused on evaluating the antimicrobial properties of this compound against resistant bacterial strains. The findings revealed that it effectively inhibited the growth of Staphylococcus aureus with lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant infections .
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Benzofuran aldehyde | Ethanol | KOH (10%) | 5–10°C | 75% |
How can conflicting crystallographic data for this compound be resolved during structural refinement?
Answer:
Conflicts in X-ray diffraction data (e.g., disordered atoms, twinning) are addressed using SHELX software (e.g., SHELXL for refinement):
- Refinement parameters : Monitor R-factors (target < 0.05) and electron density maps to identify misplaced atoms .
- Validation tools : Use CIF check reports to flag geometric anomalies (e.g., bond angles deviating >5° from expected values).
- Cross-referencing : Compare with analogous structures (e.g., chromenones with methoxy/chloro substituents) to validate bond lengths and angles .
Q. Table 2: Crystallographic Parameters (Example from )
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=14.56 Å |
| R-factor | 0.033 |
What spectroscopic techniques are critical for confirming the structure of this compound, and how are data interpreted?
Answer:
- ¹H/¹³C NMR : Identify substituent environments. For example:
- Mass spectrometry : Confirm molecular weight (calc. 356.7 g/mol) via ESI-MS or MALDI-TOF.
- IR spectroscopy : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
How can a structure-activity relationship (SAR) study be designed to evaluate this compound’s bioactivity?
Answer:
- Analog synthesis : Modify substituents (e.g., replace Cl with Br, vary methoxy position) using methods in .
- Bioassays : Test cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase assays) .
- Computational modeling : Apply QSAR models to correlate substituent electronic properties (Hammett constants) with activity. DFT calculations (e.g., Gaussian09) predict HOMO-LUMO gaps and charge distribution .
Q. Table 3: Example SAR Parameters
| Substituent Position | Electronic Effect | Bioactivity Trend |
|---|---|---|
| 6-Cl | Electron-withdrawing | Increased cytotoxicity |
| 7-OCH₃ | Electron-donating | Enhanced solubility |
What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Software: Gaussian, ORCA.
- Molecular docking : Simulate interactions with biological targets (e.g., proteins) using AutoDock Vina .
- Solubility prediction : Use COSMO-RS to model solvent interactions based on charge density surfaces.
How do solvent choices impact the recrystallization and purity of this compound?
Answer:
- High-polarity solvents (DMF, ethanol) favor crystal growth by reducing solubility at lower temperatures.
- Co-solvent systems (e.g., ethanol/water) improve crystal morphology and purity .
- Slow evaporation : Critical for obtaining single crystals suitable for X-ray diffraction (e.g., used DMF) .
What are common pitfalls in interpreting NMR data for chloro- and methoxy-substituted chromenones?
Answer:
- Signal splitting : Methoxy groups may cause vicinal coupling (e.g., ⁴J coupling in benzofuran protons).
- Solvent artifacts : DMSO-d₆ can obscure protons in the 2.5–3.5 ppm range. Use CDCl₃ for clarity.
- Dynamic effects : Rotameric forms of the benzofuran moiety may lead to averaged signals at room temperature. Low-temperature NMR resolves this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
